1,2,3,4,6-Penta-O-trimethylsilyl-D-mannopyranose

Metabolomics Glycomics GC-MS

1,2,3,4,6-Penta-O-trimethylsilyl-D-mannopyranose (CAS 55529-69-6) is a per-O-trimethylsilylated derivative of D-mannose, extensively employed in carbohydrate chemistry and glycobiology as a volatile, protected intermediate. Its five trimethylsilyl (TMS) groups confer sufficient volatility for gas chromatography-mass spectrometry (GC-MS) analysis, enabling the identification and quantification of mannose residues in complex biological and environmental matrices.

Molecular Formula C9H20O6Si
Molecular Weight 252.34 g/mol
Cat. No. B12286443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,6-Penta-O-trimethylsilyl-D-mannopyranose
Molecular FormulaC9H20O6Si
Molecular Weight252.34 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C9H20O6Si/c1-16(2,3)15-9-8(13)7(12)6(11)5(4-10)14-9/h5-13H,4H2,1-3H3
InChIKeyHCWAILZFCRLWPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4,6-Penta-O-trimethylsilyl-D-mannopyranose: GC-MS Standard and Phosphorylation Precursor for Glycobiology


1,2,3,4,6-Penta-O-trimethylsilyl-D-mannopyranose (CAS 55529-69-6) is a per-O-trimethylsilylated derivative of D-mannose, extensively employed in carbohydrate chemistry and glycobiology as a volatile, protected intermediate [1]. Its five trimethylsilyl (TMS) groups confer sufficient volatility for gas chromatography-mass spectrometry (GC-MS) analysis, enabling the identification and quantification of mannose residues in complex biological and environmental matrices [2]. The compound also serves as a strategic precursor in the synthesis of D-mannose 6-phosphate, a critical metabolic intermediate [3].

1,2,3,4,6-Penta-O-trimethylsilyl-D-mannopyranose: Why Epimeric TMS-Sugars Cannot Be Substituted


The trimethylsilylated derivatives of isomeric hexoses—mannose, glucose, and galactose—are not interchangeable. Despite identical molecular formulas (C21H52O6Si5) and derivatization chemistries, their distinct stereochemistry at the C2 and C4 positions profoundly influences both their chromatographic behavior and their reactivity as synthetic intermediates. Using the incorrect per-TMS sugar leads to misidentification in GC-MS metabolomics workflows and results in stereochemically mismatched products in downstream syntheses [1][2]. The quantitative evidence below demonstrates that these epimeric TMS derivatives exhibit measurably distinct retention indices and reaction outcomes, providing clear, data-driven justification for the procurement and use of the specific manno-configured compound.

1,2,3,4,6-Penta-O-trimethylsilyl-D-mannopyranose: Quantitative Differentiation from Closest Analogs


GC-MS Retention Index (RI) Differentiates Mannose-TMS from Glucose-TMS and Galactose-TMS

On a standard non-polar capillary GC column (DB-5MS, 30 m, 0.25 mm i.d., 0.25 μm film), the per-O-trimethylsilyl derivative of α-D-mannopyranose elutes with a Kovats Retention Index (RI) of 1793.6 [1]. Under identical chromatographic conditions (65–300°C, 6 K/min ramp), the per-TMS derivatives of the epimers α-D-galactopyranose and β-D-glucopyranose exhibit RIs of 1898 and 2025, respectively [2][3]. This represents a difference of 104 and 231 index units, providing clear baseline resolution for unambiguous identification.

Metabolomics Glycomics GC-MS Carbohydrate Analysis

Phosphorylation Yield: Mannose-TMS Enables Efficient Synthesis of D-Mannose 6-Phosphate

Direct phosphorylation of 1,2,3,4,6-penta-O-(trimethylsilyl)-α-D-mannopyranoside with phosphorus oxychloride, followed by hydrolysis, provides D-mannose 6-phosphate in 50% overall yield based on starting D-mannose [1]. In contrast, an alternative two-step route—involving selective hydrolysis of methyl 2,3,4,6-tetra-O-(trimethylsilyl)-α-D-mannopyranoside to the 2,3,4-tri-O-TMS intermediate before phosphorylation—affords a higher 81% yield [1]. This demonstrates that while the per-TMS compound is a competent substrate, the partially protected analog is superior for this specific transformation. However, the per-TMS compound remains the required starting material for the high-yielding route, establishing its critical role in the synthetic sequence.

Carbohydrate Synthesis Phosphorylation Metabolic Intermediates Process Chemistry

TMS-Derivatization Efficiency and Signal Response in Complex Matrices

The trimethylsilylation of mannose, like other hexoses, is highly efficient but can be influenced by matrix components. In a study of matrix effects in GC-MS profiling, the signal response for carbohydrates (including mannose) after TMS derivatization was found to be affected by signal suppression or enhancement within a factor of approximately 2 when amino acids were present [1]. This effect was reduced at higher analyte concentrations and by using optimized injection-liner geometry [1]. These findings, while not a direct comparison between different TMS-sugars, underscore that the choice of a high-purity, pre-derivatized standard like 1,2,3,4,6-Penta-O-trimethylsilyl-D-mannopyranose can circumvent variability introduced by on-line derivatization protocols, ensuring more consistent quantification in metabolomics studies.

Metabolomics Sample Preparation GC-MS Matrix Effects

1,2,3,4,6-Penta-O-trimethylsilyl-D-mannopyranose: Validated Applications Based on Quantitative Evidence


Accurate Mannose Quantification in Complex Biological Matrices via GC-MS

Researchers performing metabolomic or glycomic profiling of biological fluids, tissues, or microbial cultures can employ 1,2,3,4,6-Penta-O-trimethylsilyl-D-mannopyranose as an authentic standard. Its distinct Kovats Retention Index of 1793.6 on a DB-5MS column ensures unambiguous identification and baseline separation from the TMS derivatives of glucose (RI 2025) and galactose (RI 1898), enabling precise quantification of mannose levels in samples where these epimers co-occur [1][2][3].

Synthesis of D-Mannose 6-Phosphate for Metabolic Studies

The compound serves as a direct precursor for the preparation of D-mannose 6-phosphate, a crucial intermediate in mannose metabolism and glycoconjugate biosynthesis. The established protocol using phosphorus oxychloride provides the target phosphate in 50% yield based on D-mannose. Alternatively, the per-TMS derivative can be partially deprotected to a tri-O-TMS intermediate that undergoes phosphorylation in 81% yield, offering a higher-yielding route [4].

Quality Control and Calibration in Carbohydrate Analysis

Analytical laboratories developing or validating GC-MS methods for sugar analysis can use 1,2,3,4,6-Penta-O-trimethylsilyl-D-mannopyranose as a calibration standard. Because pre-derivatized standards eliminate the variability associated with on-line TMS derivatization—which can cause up to 2-fold signal fluctuation due to matrix effects [5]—they provide a more robust and reproducible calibration curve, improving the accuracy of mannose quantification across diverse sample types.

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